molecular formula C11H14N2O2 B1482717 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-12-2

6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482717
CAS RN: 2097998-12-2
M. Wt: 206.24 g/mol
InChI Key: CZXFNPTTZNXOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-C3-THP) is a novel cyclic organic compound with an interesting chemical structure and potential applications in a wide range of scientific fields. 6-C3-THP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has potential applications in a wide range of scientific fields, including biochemistry, biophysics, medicinal chemistry, and drug discovery. 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential to act as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines. 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been studied for its potential to act as a potent inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of drugs and other xenobiotics. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is believed that 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione binds to the active site of the enzymes DHODH, CYP450, and AChE and inhibits their activity. 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is thought to bind to the active sites of these enzymes through hydrogen bonding and hydrophobic interactions. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is thought to bind to the active sites of these enzymes through electrostatic interactions, as the compound has both positive and negative charges.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have not yet been fully elucidated. However, it is believed that 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has the potential to inhibit the activity of the enzymes DHODH, CYP450, and AChE, which could lead to a decrease in the production of pyrimidines, the metabolism of drugs and other xenobiotics, and the breakdown of acetylcholine, respectively. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the growth of several bacterial and fungal species, suggesting that it may have potential antimicrobial applications.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments include its relatively low cost, its stability in aqueous solution, and its ability to inhibit the activity of several enzymes. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively easy to synthesize and can be stored at room temperature for long periods of time. The main limitation of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is its lack of selectivity, as it has the potential to inhibit the activity of several enzymes. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has not yet been tested in vivo, so its safety and efficacy in living organisms is not yet known.

Future Directions

The potential future directions for 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments and drug discovery. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could be tested in vivo to assess its safety and efficacy in living organisms. Additionally, further research could be conducted to investigate the potential of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione to act as an antimicrobial agent. Finally, further research could

properties

IUPAC Name

6-cyclobutyl-3-cyclopropyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10-6-9(7-2-1-3-7)12-11(15)13(10)8-4-5-8/h6-8H,1-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFNPTTZNXOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(C(=O)N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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